N-(4-bromophenyl)-N'-(sec-butyl)urea
Description
N-(4-Bromophenyl)-N'-(sec-butyl)urea is a substituted urea derivative characterized by a brominated phenyl group and a sec-butyl chain attached to the urea core. The urea functional group (-NH-C(=O)-NH-) serves as a hydrogen-bonding motif, influencing both its chemical reactivity and supramolecular interactions. For instance, N-(4-chlorophenyl)-N'-(sec-butyl)urea () crystallizes in a monoclinic system and adopts an "endo" conformation, with halogen atoms (e.g., Cl, Br) positioned para to the urea group, creating steric and electronic effects that modulate molecular packing and solubility .
Properties
IUPAC Name |
1-(4-bromophenyl)-3-butan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-3-8(2)13-11(15)14-10-6-4-9(12)5-7-10/h4-8H,3H2,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWFESCLCLMBSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogs
Halogen-Substituted Phenylurea Derivatives
Substitution at the phenyl ring significantly impacts physicochemical and biological properties:
- N-(4-Bromophenyl)urea (): Crystallizes in a monoclinic system (space group P21), with a dihedral angle of 47.8° between the urea and phenyl planes. The bromine atom introduces steric bulk and polarizability, enhancing halogen bonding (Br⋯Br interactions: 3.444 Å) compared to non-brominated analogs .
- N-(4-Chlorophenyl)-N'-(sec-butyl)urea (): Shares similar conformational features but exhibits weaker halogen bonding (Cl⋯Cl distance > van der Waals radius), leading to reduced thermal stability compared to brominated derivatives .
- N-(4-Fluorophenyl)-N'-(2-bromoethyl)urea (): Fluorine's electronegativity increases polarity, improving solubility in polar solvents (logP = 2.91 vs. 3.88 for brominated analogs) .
Table 1: Physicochemical Properties of Selected Urea Derivatives
| Compound Name | Molecular Weight | logP | Halogen Substituent | Bioactivity (IC50, μM) |
|---|---|---|---|---|
| N-(4-Bromophenyl)-N'-(sec-butyl)urea | ~285.16* | 3.88* | Br | N/A |
| N-(4-Chlorophenyl)-N'-(sec-butyl)urea | 240.69 | 3.45 | Cl | N/A |
| N-(4-Fluorophenyl)-N'-(maleimide) | 261.09 | 2.91 | F | 5.18 (MGL inhibition) |
| N-(4-Bromophenyl)naphthalene-2-carboxamide | 349.23 | 3.88 | Br | Anti-inflammatory |
Bioactive Urea Derivatives
- Anti-inflammatory Activity: N-(4-Bromophenyl)-N'-(thiazolyl)urea derivatives () exhibit potent anti-inflammatory effects (IC50 < 10 μM) via p38 kinase inhibition, outperforming non-brominated analogs due to enhanced hydrophobic interactions with the enzyme's DFG-out active site .
- Enzyme Inhibition : Bromine's polarizability enhances binding affinity in enzyme pockets. For example, N-(4-bromophenyl)maleimide (IC50 = 4.37 μM for MGL inhibition) shows marginally higher potency than chloro- or iodo-substituted analogs (IC50 = 4.34–7.24 μM), suggesting a balance between halogen size and electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
